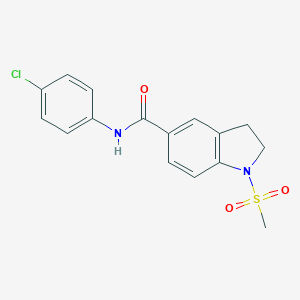
N-(4-chlorophenyl)-1-(methylsulfonyl)-5-indolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorophenyl)-1-(methylsulfonyl)-5-indolinecarboxamide, commonly known as NSC-743380, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of indolinecarboxamides and has been studied extensively for its mechanism of action and biochemical effects.
Mechanism of Action
NSC-743380 exerts its anticancer effects by inhibiting the activity of the enzyme DNA topoisomerase II, which is essential for DNA replication and cell division. By inhibiting this enzyme, NSC-743380 prevents the cancer cells from dividing and proliferating. It has also been shown to induce DNA damage and inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
NSC-743380 has been shown to have a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis, the process by which new blood vessels are formed. It has also been shown to modulate the expression of various genes involved in cancer progression.
Advantages and Limitations for Lab Experiments
One of the main advantages of NSC-743380 is its potent anticancer activity, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of NSC-743380 is its relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for NSC-743380.
Future Directions
There are several future directions for research on NSC-743380. One potential avenue of research is to investigate its potential use in combination with other anticancer agents to enhance its therapeutic efficacy. Additionally, further studies are needed to determine the optimal dosage and administration route for NSC-743380 in vivo. Finally, more research is needed to determine the safety and toxicity of NSC-743380 in animal models.
Synthesis Methods
The synthesis of NSC-743380 involves the reaction of 4-chlorobenzenesulfonyl chloride with 5-indolinecarboxamide in the presence of a base such as potassium carbonate. The resulting compound is then treated with methylsulfonyl chloride to obtain the final product. This method has been optimized to yield high purity NSC-743380 with good yields.
Scientific Research Applications
NSC-743380 has been extensively studied for its potential use as an anticancer agent. In vitro studies have shown that NSC-743380 inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
properties
Product Name |
N-(4-chlorophenyl)-1-(methylsulfonyl)-5-indolinecarboxamide |
|---|---|
Molecular Formula |
C16H15ClN2O3S |
Molecular Weight |
350.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide |
InChI |
InChI=1S/C16H15ClN2O3S/c1-23(21,22)19-9-8-11-10-12(2-7-15(11)19)16(20)18-14-5-3-13(17)4-6-14/h2-7,10H,8-9H2,1H3,(H,18,20) |
InChI Key |
UARUUAMMMWDVKV-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)Cl |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![({[(8-Methyl-2,4-dioxo-3-phenyl-2,3,4,8-tetrahydro-6-pteridinyl)methylene]amino}oxy)acetic acid](/img/structure/B300322.png)
![ethyl (7R,8R)-8-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-5-methyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate](/img/structure/B300324.png)
![4-[hydroxy(oxido)amino]benzyl (7R,8R)-5,8-dimethyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-2-carboxylate](/img/structure/B300325.png)
![1-(1-methyl-2H-pyrrolo[3,4-d]diazepin-3-yl)ethanone](/img/structure/B300326.png)
![2-(trimethylsilyl)ethyl (7R,8R)-2-benzoyl-8-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-6-carboxylate](/img/structure/B300328.png)
![Ethyl 9-methyl-4-oxo-5,6-diazatricyclo[5.2.0.0~2,5~]non-8-ene-6-carboxylate](/img/structure/B300330.png)
![5-hydroxy-5-methyl-6-[4-oxo-3-[(phenylacetyl)amino]-1-({[2-(trimethylsilyl)ethoxy]carbonyl}amino)-2-azetidinyl]-5,6-dihydro-4H-1,2-oxazin-4-yl benzoate](/img/structure/B300334.png)
![Ethyl 8-benzoyl-3,10-dimethyl-4-oxo-9-oxa-5,6,8-triazatricyclo[5.2.2.0~2,5~]undec-10-ene-6-carboxylate](/img/structure/B300335.png)
![2-(trimethylsilyl)ethyl (7R,8R)-2-benzoyl-8-methyl-9-oxo-1,2-diazabicyclo[5.2.0]nona-3,5-diene-4-carboxylate](/img/structure/B300336.png)
![3,4a,4b,6-Tetramethyl-4a,4b,8a,8b-tetrahydropyrano[3',2':3,4]cyclobuta[1,2-b]pyran-2,7-dione](/img/structure/B300337.png)
![5,5',7,7'-tetramethoxy-2,2,2',2'-tetramethyl-2,2',3,3'-tetrahydro-1H,1'H-4,4'-spirobi[quinoline]](/img/structure/B300338.png)
![4-methyl-7-({8-[(4-methyl-2-oxo-4a,8a-dihydro-2H-chromen-7-yl)oxy]octyl}oxy)-4a,8a-dihydro-2H-chromen-2-one](/img/structure/B300340.png)
![4-methyl-6-[8-(4-methyl-2-oxo-2H-pyran-6-yl)octyl]-2H-pyran-2-one](/img/structure/B300342.png)
![(4-{1-[4-(2-Furoyl)phenyl]-1-methylethyl}phenyl)(2-furyl)methanone](/img/structure/B300343.png)